Aluminum nickel isopropoxide

Description

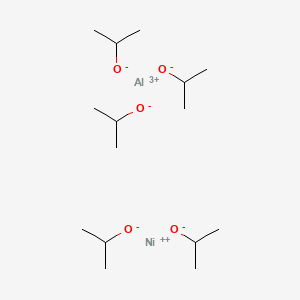

Aluminum nickel isopropoxide (CAS: 70504-57-3) is a bimetallic alkoxide compound typically synthesized as a 10% w/v solution in isopropanol, packaged under inert argon gas to prevent hydrolysis or oxidation . It serves as a precursor in heterogeneous catalysis and materials science, particularly for synthesizing alumina-supported nickel catalysts. For example, aluminum isopropoxide is used to coat porous Al₂O₃ onto RANEY® nickel, enhancing catalytic stability and activity in hydrogenation reactions . The compound’s structure likely involves coordination between nickel and aluminum centers bridged by isopropoxide ligands, though its exact molecular configuration remains less documented compared to other bimetallic alkoxides.

Properties

CAS No. |

70504-57-3 |

|---|---|

Molecular Formula |

C15H35AlNiO5 |

Molecular Weight |

381.11 g/mol |

IUPAC Name |

aluminum;nickel(2+);propan-2-olate |

InChI |

InChI=1S/5C3H7O.Al.Ni/c5*1-3(2)4;;/h5*3H,1-2H3;;/q5*-1;+3;+2 |

InChI Key |

JCXUQCCADMZQRP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3].[Ni+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Aluminum nickel isopropoxide can be synthesized through the reaction of aluminum isopropoxide with nickel salts. One common method involves the reaction of aluminum isopropoxide with nickel chloride in an isopropanol solution. The reaction typically occurs under reflux conditions, and the product is isolated by filtration and drying .

Industrial Production Methods

Industrial production of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The process may include steps such as purification, crystallization, and drying to obtain the final compound in a pure form .

Chemical Reactions Analysis

Hydrolysis and Solvolysis Reactions

Aluminum nickel isopropoxide undergoes hydrolysis in the presence of water or protic solvents, forming mixed metal hydroxides/oxides. This reaction is critical for its use in sol-gel processes and thin-film deposition:

Key Findings :

-

Rapid hydrolysis occurs in aqueous environments, producing amorphous Al-Ni-O intermediates .

-

Controlled hydrolysis at 80°C yields mesoporous nickel-aluminum oxides with surface areas >300 m²/g .

-

Solubility in non-polar solvents (e.g., toluene) allows for homogeneous precursor solutions in ALD/CVD applications .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a multi-stage decomposition pathway:

Notable Observations :

-

Calcination at 500°C produces a mixed NiO-Al₂O₃ phase with enhanced catalytic activity .

-

Decomposition kinetics follow a pseudo-second-order model, indicating surface-controlled reactions .

Redox and Catalytic Reactions

The compound serves as a precursor for heterogeneous catalysts due to its dual metal centers:

Interaction with Organic Substrates

This compound participates in ligand-exchange reactions with organic acids and alcohols:

| Substrate | Reaction Type | Product |

|---|---|---|

| Acetic acid | Acidolysis | Mixed Al/Ni acetates |

| Ethylene glycol | Alcoholysis | Bridged glycolate complexes |

Stability Considerations :

-

Reacts exothermically with strong acids (e.g., HCl), necessitating controlled addition .

-

Moisture-sensitive; storage under inert gas (Ar/N₂) is required to prevent premature hydrolysis .

Comparative Reactivity with Related Alkoxides

| Compound | Hydrolysis Rate (k, s⁻¹) | Thermal Stability (°C) | Catalytic TOF (h⁻¹) |

|---|---|---|---|

| Aluminum isopropoxide | 1.2×10⁻³ | 180 | N/A |

| Nickel isopropoxide | 3.8×10⁻³ | 220 | 45 |

| Al-Ni isopropoxide | 2.1×10⁻³ | 250 | 120 |

Scientific Research Applications

Applications in Catalysis

1. Catalytic Reactions:

Aluminum nickel isopropoxide has been identified as an effective catalyst in various organic transformations. Its dual metal composition enhances its catalytic properties compared to single-metal alkoxides. For instance, it has been utilized in:

- Meerwein–Ponndorf–Verley–Oppenauer reactions: These reactions are significant in organic synthesis, allowing for the reduction of carbonyl compounds.

- Ring-opening polymerization: It serves as a catalyst for the polymerization of lactides and lactones, which are essential for producing biodegradable polymers .

2. Precursor for Advanced Materials:

The compound acts as a precursor for synthesizing advanced materials, including:

- Alumina nanoparticles: Through sol-gel processing, this compound can be transformed into alumina nanoparticles, which have applications in catalysis and as adsorbents.

- Multimetallic oxides: These materials are crucial in energy storage technologies, particularly in lithium-ion batteries .

Applications in Materials Science

1. Thin Film Deposition:

this compound has been employed in chemical vapor deposition (CVD) processes to create thin films of aluminum oxide on various substrates. This application is particularly relevant in the electronics industry for fabricating protective coatings and dielectric layers .

2. Electrode Fabrication:

The compound can also be used to fabricate electrodes for lithium-ion batteries. Its unique properties contribute to enhanced cycling stability and performance of the batteries, making it a valuable material in energy storage applications .

Case Studies

Case Study 1: Lithium-Ion Batteries

A study demonstrated that electrodes fabricated using this compound exhibited superior electrochemical performance compared to those made with traditional materials. The introduction of aluminum dopants improved the structural integrity of the electrodes during charge-discharge cycles, leading to a higher specific energy density .

Case Study 2: Catalytic Efficiency

Research highlighted the effectiveness of this compound as a catalyst in organic synthesis. In comparative experiments with other catalysts, it showed significantly higher yields in the Meerwein–Ponndorf–Verley reaction, demonstrating its potential for industrial applications .

Mechanism of Action

The mechanism of action of aluminum nickel isopropoxide involves its ability to act as a catalyst in various chemical reactions. It facilitates the transfer of electrons and protons, enabling the conversion of reactants to products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Nickel-Niobium and Nickel-Tantalum Isopropoxides

Nickel forms bimetallic isopropoxides with niobium (Ni[Nb(OPrⁱ)₆]₂) and tantalum (Ni[Ta(OPrⁱ)₆]₂), synthesized via reactions between nickel chloride isopropanolate and KM(OPrⁱ)₆ (M = Nb, Ta) in benzene-isopropanol mixtures. Key differences include:

Key Findings :

- Nickel-niobium and nickel-tantalum isopropoxides are crystalline solids, whereas this compound is often used in solution .

- The Ni-Nb/Ta compounds exhibit higher thermal stability (>200°C) due to strong Nb/Ta–O bonds, whereas this compound decomposes at lower temperatures to form Ni-Al oxides .

Comparison with Monometallic Nickel Alkoxides

Nickel(II) Isopropoxide [(iPrPCP)Ni-OPrⁱ]

Monometallic nickel isopropoxides, such as [(iPrPCP)Ni-OPrⁱ], are synthesized via ligand substitution reactions. These compounds are highly reactive toward hydrolysis, forming nickel hydroxides even under mild conditions .

Key Findings :

- This compound’s bimetallic structure improves hydrolytic stability compared to monometallic analogs .

- Monometallic nickel alkoxides are more reactive but less versatile in materials synthesis.

Comparison with Alumina-Supported Nickel Catalysts

Mesoporous Ni-Al Oxides

Mesoporous Ni-Al oxides are synthesized via one-pot self-assembly of aluminum isopropoxide and nickel precursors with block copolymers. These materials exhibit high surface areas (~300 m²/g) and thermal stability up to 800°C .

Key Findings :

- This compound acts as a precursor, while mesoporous Ni-Al oxides are end products with direct catalytic applications .

- The latter’s ordered pore structure enhances mass transfer in gas-phase reactions, unlike solution-phase precursors .

Comparison with Other Aluminum-Based Catalysts

Aluminum Cobalt Isopropoxide

Aluminum cobalt isopropoxide (CAS: 70504-56-2) shares structural similarities with this compound but replaces nickel with cobalt. Both are used in solution-phase catalysis .

| Property | This compound | Aluminum Cobalt Isopropoxide |

|---|---|---|

| Metal Center | Ni | Co |

| Applications | Hydrogenation | Oxidation reactions |

| Redox Activity | Moderate | High (Co³⁺/Co²⁺ redox pairs) |

Key Findings :

- Cobalt analogs exhibit higher redox activity, making them suitable for oxidation, whereas nickel variants excel in hydrogenation .

Biological Activity

Aluminum nickel isopropoxide (C15H35AlNiO5) is a compound that has garnered attention for its potential applications in various fields, including catalysis and materials science. This article delves into the biological activity of this compound, highlighting its effects on biological systems, potential toxicity, and relevant research findings.

This compound is a coordination compound formed from aluminum and nickel, with isopropoxide groups acting as ligands. Its molecular structure contributes to its unique properties, including solubility and reactivity. The compound is sensitive to moisture and has a high purity level of 99.9% in commercial preparations .

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms, including:

- Toxicity Assessment : Understanding the toxicological profile of aluminum compounds is critical, especially given concerns about aluminum exposure in humans and animals. Research indicates that aluminum compounds can accumulate in biological tissues, leading to potential health risks .

- Oxidative Stress : Aluminum exposure has been linked to increased oxidative stress in various studies. For instance, aluminum-induced toxicity was shown to elevate lipid peroxidation levels while decreasing antioxidant enzyme activities in animal models .

- Cellular Interactions : Studies on aluminum oxide nanoparticles indicate that their interaction with cellular systems can lead to genotoxic effects, although this compound's specific interactions require further investigation .

1. Toxicokinetics of Aluminum Compounds

Research utilizing 26Al as a tracer has provided insights into the bioavailability of aluminum from occupational exposure. It was found that inhalation exposure results in approximately 2% bioavailability, while oral bioavailability ranges from 0.1% to 0.4%, influenced by factors such as pH and the presence of chelating agents . These findings underscore the need for careful consideration of aluminum compounds' impact on health.

2. Effects on Oxidative Stress

In a study examining the effects of Bacopa monniera-stabilized silver nanoparticles against aluminum-induced toxicity in albino mice, it was observed that co-administration of these nanoparticles significantly reduced lipid peroxidation levels and restored antioxidant enzyme activities . This suggests that while aluminum compounds may induce oxidative stress, certain interventions can mitigate these effects.

3. Genotoxicity Assessment

A comparative study on various aluminum oxide nanoparticles revealed that they did not exhibit genotoxic effects on human peripheral blood lymphocytes at high concentrations. This finding suggests a potential safety margin for certain aluminum compounds when used within controlled limits . However, the specific genotoxicity of this compound remains to be thoroughly evaluated.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C15H35AlNiO5 |

| Purity | 99.9% |

| Sensitivity | Moisture sensitive |

| Molecular Weight | 584.92 g/mol |

| Bioavailability (Oral) | 0.1% - 0.4% |

Q & A

Q. What are the standard synthesis protocols for aluminum nickel isopropoxide-derived catalysts, and how do experimental parameters influence material properties?

this compound is commonly used in sol-gel synthesis to prepare Ni-doped alumina catalysts. A typical method involves hydrolyzing aluminum isopropoxide to form boehmite sol, followed by doping with nickel nitrate and thermal treatment (e.g., 500–1100°C) to achieve crystallinity . Key parameters include:

- Ni doping concentration : Mass percentages (e.g., 10–20% Ni) directly affect pore structure and catalytic activity .

- Thermal treatment : Higher temperatures (e.g., 1100°C) enhance crystallinity but reduce surface area .

- Hydrolysis control : Stabilizers like CTAB or ethanol are added to regulate hydrolysis rates and prevent phase separation .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound-derived materials?

Essential techniques include:

- XRD : Identifies phase purity and crystallinity (e.g., γ-Al₂O₃ vs. α-Al₂O₃ phases) .

- BET surface area analysis : Quantifies mesoporosity and pore size distribution, critical for catalytic applications .

- TEM/STEM : Visualizes pore ordering and metal oxide dispersion (e.g., hexagonal symmetry in mesoporous structures) .

- FTIR : Confirms ligand removal post-thermal treatment .

Q. How does thermal treatment temperature impact the catalytic performance of Ni-Al₂O₃ systems synthesized from aluminum isopropoxide?

Thermal treatment determines phase transitions and surface properties:

- 500°C : Produces high-surface-area γ-Al₂O₃ with amorphous NiO clusters, suitable for acid-catalyzed reactions .

- 900–1100°C : Induces α-Al₂O₃ formation, reducing surface area but enhancing thermal stability for high-temperature processes .

Advanced Research Questions

Q. How can researchers reconcile contradictions in optimal Ni doping levels reported across studies?

Discrepancies arise from differences in synthesis methods and target applications:

- Low doping (≤10% Ni) : Favors uniform dispersion in mesoporous alumina, ideal for hydrogenation .

- High doping (20% Ni) : Enhances redox activity but risks NiO aggregation, reducing catalytic efficiency . Methodological resolution : Use Rietveld refinement (XRD) and XPS to quantify Ni dispersion and oxidation states, ensuring alignment with application-specific requirements .

Q. What strategies mitigate structural collapse during high-temperature calcination of this compound-derived mesoporous materials?

Q. How do hydrolysis kinetics of aluminum isopropoxide affect the homogeneity of Ni-Al₂O₃ composites?

Rapid hydrolysis leads to inhomogeneous metal distribution. Solutions include:

- Controlled hydrolysis : Slow addition of water/ethanol mixtures to aluminum isopropoxide-nickel precursor solutions .

- Chelating agents : Citric acid or acetylacetone stabilizes metal ions, ensuring uniform co-precipitation .

Q. What mechanistic insights explain the enhanced catalytic activity of Al₂O₃-coated Ni catalysts synthesized via aluminum isopropoxide?

- Core-shell structures : Al₂O₃ layers (from aluminum isopropoxide hydrolysis) protect Ni cores from oxidation while allowing reactant diffusion .

- Synergistic effects : Ni sites activate H₂, while Al₂O₃ acid sites promote substrate adsorption in hydrogenation .

Q. How can researchers design experiments to probe the role of aluminum isopropoxide in templating ordered mesoporous structures?

- Comparative synthesis : Prepare materials with/without aluminum isopropoxide while keeping other parameters constant .

- In-situ SAXS/WAXS : Monitor structural evolution during sol-gel transitions to identify templating mechanisms .

Methodological Challenges and Solutions

Q. Why do some studies report incomplete Ni incorporation into alumina matrices, and how can this be addressed?

Causes include pH mismatch during sol-gel synthesis or insufficient chelation. Solutions:

Q. What experimental controls are essential for ensuring reproducibility in this compound-based syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.